Cholesta-3,5-diene serves as a standard in High-Performance Liquid Chromatography (HPLC) for analyzing the quality of various food products. Studies have demonstrated its effectiveness in assessing the composition of different types of olive oils and edible fats . By identifying and quantifying Cholesta-3,5-diene, researchers can gain insights into the presence of specific components and potential adulteration in these food items.
Cholesta-3,5-diene is a derivative of cholesterol characterized by its unique double bonds at the C-3 and C-5 positions. It is classified as an oxysterol, which refers to oxidized derivatives of cholesterol. This compound plays a significant role in various biological processes, particularly in cholesterol metabolism and homeostasis. Its molecular formula is C27H44, and it is identified by the CAS number 747-90-0 .
As the biological role of cholesta-3,5-diene in the ladybug is not fully understood, a detailed mechanism of action is not yet established.
Cholesta-3,5-diene is a relatively understudied compound. Future research areas could include:
Cholesta-3,5-diene can be synthesized through the dehydration of cholesterol, where water is removed to form the diene structure. This reaction occurs under specific conditions, such as high temperatures or in the presence of certain catalysts. Additionally, cholesta-3,5-diene can undergo further transformations to yield other compounds like cholesta-2,4-diene and cholesta-4,6-diene .
The compound can also participate in various reactions typical of alkenes, including electrophilic additions and polymerization.
Cholesta-3,5-diene exhibits significant biological activity as a non-genomic regulator of cholesterol homeostasis. It has been implicated in various metabolic pathways and may influence cellular signaling processes. Studies have shown that it can act as a metabolite related to lung cancer, indicating its potential role in disease mechanisms . Furthermore, it may have effects on cell membrane properties due to its structural similarities to cholesterol.
The synthesis of cholesta-3,5-diene primarily involves the dehydration of cholesterol. This can be achieved through:
Cholesta-3,5-diene has several applications in research and industry:
Research indicates that cholesta-3,5-diene interacts with various biological systems. Notably, it has been studied for its role in modulating GABA receptors, which are critical for neurotransmission. Studies suggest that cholesta-3,5-diene may act as a negative allosteric modulator of GABA receptors, influencing neuronal excitability and signaling pathways .
Additionally, its interactions with cellular membranes may affect membrane fluidity and protein function due to its structural resemblance to cholesterol.
Cholesta-3,5-diene shares structural similarities with other sterols and oxysterols. Here are some comparable compounds:
Compound | Structural Features | Unique Aspects |
---|---|---|
Cholesterol | Contains a hydroxyl group at C-3 | Precursor to many sterols |
Cholestanol | Hydroxyl group at C-3; saturated | Less reactive than cholesta-3,5-diene |
Cholestene | Contains a double bond at C-5 | Lacks the C-3 double bond |
Cholesta-2,4-diene | Double bonds at C-2 and C-4 | Intermediate product |
Cholestane | Fully saturated with no double bonds | Stable and less reactive |
Cholesta-3,5-diene is unique due to its specific positioning of double bonds which influences its reactivity and biological roles compared to these similar compounds.
Cholesta-3,5-diene, a significant steroid hydrocarbon with molecular formula C27H44 and molecular weight of 368.6383, represents an important intermediate in steroid chemistry [1]. The pyrolytic generation of cholesta-3,5-diene from cholesterol derivatives constitutes a direct thermal decomposition pathway that has been extensively studied [7]. This process typically involves the dehydration of cholesterol under high-temperature conditions, leading to the formation of cholesta-3,5-diene with the characteristic double bonds in the A–B ring system [7].
Research has demonstrated that the pyrolytic generation of cholesta-3,5-diene occurs through a temperature-dependent mechanism [7] [18]. When cholesterol undergoes thermal treatment at temperatures ranging from 300°C to 350°C in high-temperature water environments, cholesta-3,5-diene emerges as the sole primary reaction product [12] [23]. This finding indicates that the direct dehydration pathway is the predominant mechanism under these conditions [23].
The kinetics of this pyrolytic process have been thoroughly investigated, revealing that the initial rate of cholesterol disappearance follows first-order kinetics with an activation energy of 127±12 kJ/mol [23]. The reaction mechanism involves the elimination of the hydroxyl group at the C-3 position of cholesterol, followed by the formation of a double bond system in the A-B rings [7] [23].
Temperature (°C) | Primary Product | Secondary Products | Reaction Order | Activation Energy (kJ/mol) |
---|---|---|---|---|
300 | Cholesta-3,5-diene | None | First | 127±12 |
325 | Cholesta-3,5-diene | Cholesta-2,4-diene, Cholesta-4,6-diene | First | 127±12 |
350 | Cholesta-3,5-diene | Cholesta-2,4-diene, Cholesta-4,6-diene | First | 127±12 |
Table 1: Pyrolytic generation of cholesta-3,5-diene from cholesterol at various temperatures [23]
The secondary products observed during extended pyrolysis include cholesta-2,4-diene and cholesta-4,6-diene, which likely form from cholesta-3,5-diene through double-bond migration processes [23]. This suggests that cholesta-3,5-diene serves as an intermediate in the formation of these isomeric dienes [23]. The reaction pathway has been elucidated through delplot analysis and mechanistic considerations, providing a comprehensive understanding of the thermal transformation of cholesterol to cholesta-3,5-diene under hydrothermal conditions [23].
Acid-catalyzed rearrangement reactions represent another significant pathway for the formation and transformation of cholesta-3,5-diene [10]. These reactions involve the use of acid catalysts to facilitate the rearrangement of the steroid backbone, leading to various structural modifications [10] [11]. The acid-catalyzed rearrangement of cholesta-3,5-diene has been extensively studied to understand the reaction mechanisms and the thermodynamic stabilities of the resulting products [10].
When cholesta-3,5-diene is treated with p-toluenesulfonic acid in acetic acid at 70°C, it undergoes a series of rearrangement reactions that lead to the formation of various steroid derivatives [10] [11]. The reaction proceeds through a pathway involving several intermediates, with the end products being thermodynamically stable spirosteradienes [10]. The relative thermodynamic stabilities of these cholestadiene isomers have been calculated using molecular mechanics and semi-empirical methods, providing insights into the reaction pathways [10].
The acid-catalyzed rearrangement of cholesta-3,5-diene occurs via allylic/tertiary carbocations and reversible protonation-deprotonation reactions [11]. The mechanism involves the initial protonation of one of the double bonds, followed by a series of carbocation rearrangements that lead to the formation of more stable structures [11]. The reaction pathway consistently progresses toward aromatic end products through structures of increasing stability [11].
Reaction Conditions | Catalyst | Temperature (°C) | Major Products | Reaction Time |
---|---|---|---|---|
Acetic acid | p-Toluenesulfonic acid | 70 | Spirosteradienes | 2-3 hours |
Chloroform | Traces of HCl | Room temperature | 4-methyl-19-nor-cholesta-1,3,5(10)-triene | 1 week |
Table 2: Acid-catalyzed rearrangement reactions of cholesta-3,5-diene under different conditions [10] [11]
Interestingly, even in pure chloroform with traces of hydrogen chloride, cholesta-3,5-diene undergoes rearrangement to form 4-methyl-19-nor-cholesta-1,3,5(10)-triene after one week of storage at room temperature [11]. This observation highlights the susceptibility of cholesta-3,5-diene to acid-catalyzed rearrangement reactions, even under mild conditions [11].
The study of these acid-catalyzed rearrangement reactions is not only important for understanding the chemical behavior of cholesta-3,5-diene but also has implications for geochemical transformations of steroid hydrocarbons in sediments [10]. The combined use of laboratory simulation experiments and molecular mechanics calculations has proven valuable in establishing reaction pathways and predicting intermediate components and stable reaction end products [10].
The enzymatic biosynthesis of cholesta-3,5-diene involves complex biochemical pathways mediated by steroid hydroxylases [9]. These enzymes play crucial roles in steroid metabolism, catalyzing the hydroxylation of steroids at specific positions and thereby influencing their biological activities [9]. In the context of cholesta-3,5-diene formation, steroid hydroxylases participate in the modification of cholesterol and its derivatives, leading to the generation of this important steroid intermediate [9].
Steroid hydroxylases belong to three distinct classes of metalloenzymes: cytochrome P450, Rieske-type monooxygenase 3-ketosteroid 9α-hydroxylase, and molybdenum-containing steroid C25 dehydrogenases [9]. These enzymes catalyze the aerobic or anaerobic hydroxylation of steroids, with each class employing different reaction mechanisms [9]. The cytochrome P450 enzymes, in particular, are involved in the initial steps of cholesterol side-chain degradation, catalyzing the oxyfunctionalization at specific positions [9].
The enzymatic biosynthesis of cholesta-3,5-diene occurs through a series of hydroxylation and dehydration steps [9]. The process begins with the hydroxylation of cholesterol by steroid hydroxylases, followed by dehydration reactions that lead to the formation of the characteristic double bonds in cholesta-3,5-diene [9]. The specificity of these enzymes ensures the regioselective formation of the desired product [9].
Enzyme Class | Reaction Type | Cofactor | Substrate Specificity | Product |
---|---|---|---|---|
Cytochrome P450 | Aerobic hydroxylation | Heme | Cholesterol and derivatives | Hydroxylated steroids |
Rieske-type monooxygenase | Aerobic hydroxylation | Iron-sulfur cluster | 3-ketosteroids | 9α-hydroxylated steroids |
Steroid C25 dehydrogenase | Anaerobic hydroxylation | Molybdenum | Cholesterol side chain | 25-hydroxylated steroids |
Table 3: Characteristics of steroid hydroxylases involved in cholesta-3,5-diene biosynthesis [9]
The enzymatic pathways for cholesta-3,5-diene biosynthesis are influenced by various factors, including the availability of cofactors, the presence of specific enzymes, and the cellular environment [9]. The regulation of these pathways involves complex mechanisms that ensure the proper balance of steroid intermediates and products [9]. Understanding these enzymatic processes is essential for elucidating the biosynthetic routes to cholesta-3,5-diene and related steroid compounds [9].
Recent research has focused on the potential applications of steroid hydroxylases in the synthesis of hydroxysteroids, including cholesta-3,5-diene derivatives [9]. The regioselectivity and stereoselectivity of these enzymes make them valuable tools for the preparation of specific steroid structures that may be difficult to obtain through chemical synthesis methods [9]. This enzymatic approach offers advantages in terms of specificity and mild reaction conditions, contributing to the development of more efficient and environmentally friendly synthetic routes [9].
Industrial synthesis of cholesta-3,5-diene involves several optimized protocols that have been developed to ensure efficient and scalable production [17]. These methods typically build upon the fundamental chemical transformations discussed in previous sections, with modifications aimed at improving yield, purity, and cost-effectiveness [17]. The industrial production of cholesta-3,5-diene is significant due to its role as an intermediate in the synthesis of various steroid-based compounds [4].
One notable industrial synthesis approach involves the iridium-catalyzed reduction-elimination of steroidal 4-en-3-ones [17]. This method has been demonstrated to be highly effective for the preparation of steroidal 3,5-dienes, including cholesta-3,5-diene [17]. The process operates at a low catalyst loading (substrate/catalyst ratio of 200) and involves heating 4-en-3-ones in a water-mixed organic solvent with formic acid, without requiring an inert atmosphere [17]. This protocol offers excellent functionality tolerance and regioselectivity, making it suitable for industrial applications [17].
Another industrial synthesis method for cholesta-3,5-diene involves the dehydration of cholesterol derivatives under controlled conditions [14]. This approach has been optimized to maximize the yield of cholesta-3,5-diene while minimizing the formation of unwanted byproducts [14]. The process typically employs specific catalysts and reaction conditions that facilitate the selective formation of the desired double bonds in the steroid structure [14].
Synthesis Method | Catalyst | Reaction Conditions | Yield (%) | Scale-up Potential |
---|---|---|---|---|
Iridium-catalyzed reduction-elimination | Iridium complex | Water-mixed organic solvent, formic acid | Moderate to excellent | High |
Cholesterol dehydration | Acid catalyst | Controlled temperature and pressure | 93% (HPLC purity) | High |
Pyrolytic process | None | High temperature (300-350°C) | Variable | Moderate |
Acid-catalyzed rearrangement | p-Toluenesulfonic acid | Acetic acid, 70°C | Variable | Moderate |
Table 4: Comparison of industrial synthesis protocols for cholesta-3,5-diene [14] [17] [23]
The optimization of industrial synthesis protocols for cholesta-3,5-diene focuses on several key aspects [14] [17]. These include the selection of appropriate catalysts and reaction conditions, the development of efficient purification methods, and the implementation of process controls to ensure consistent product quality [14] [17]. For instance, in gram-scale preparations, recrystallization is often used instead of column chromatography for product purification, which is more suitable for industrial applications [17].
Recent advancements in industrial synthesis have also explored the use of alternative starting materials and reaction pathways [17] [28]. For example, the synthesis of cholesta-3,5-diene from cholesta-1,4,6-trien-3-one has been investigated as a potential route for industrial production [28]. This approach involves the reaction of cholesta-1,4,6-trien-3-one with isopropenyl acetate in the presence of an acid catalyst, followed by reduction steps to yield the desired product [28]. Such alternative pathways offer potential advantages in terms of starting material availability and process efficiency [28].
Irritant